An In-depth Technical Guide to the Structure of Cyclopropylcarboxylic Acid
An In-depth Technical Guide to the Structure of Cyclopropylcarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic characteristics of cyclopropylcarboxylic acid. It includes detailed experimental protocols for its synthesis and analysis, presented to meet the needs of researchers in organic synthesis and medicinal chemistry.
Core Molecular Structure
Cyclopropylcarboxylic acid (C₄H₆O₂) is an organic compound featuring a three-membered cyclopropane (B1198618) ring attached to a carboxylic acid functional group.[1][2] The strained nature of the cyclopropane ring imparts unique chemical reactivity to the molecule, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1]
The core structure consists of a trigonal planar carboxyl group bonded to one of the carbon atoms of the cyclopropane ring. The carbon atoms of the cyclopropane ring are sp³ hybridized but have bond angles of 60°, a significant deviation from the ideal 109.5°, leading to considerable ring strain. The carboxyl carbon is sp² hybridized, with bond angles around 120°.[3]
Caption: 2D structure of cyclopropylcarboxylic acid.
Physicochemical and Spectroscopic Data
The structural properties of cyclopropylcarboxylic acid have been well-characterized by various analytical techniques. The following tables summarize key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₄H₆O₂ | [1][2][4][5][6][7][8] |
| Molecular Weight | 86.09 g/mol | [1][2][4][5][8] |
| CAS Registry Number | 1759-53-1 | [1][5][7] |
| Appearance | Clear colorless to light yellow liquid or white crystalline solid | [1][4] |
| Melting Point | 14-19 °C | [1][4] |
| Boiling Point | 182-186 °C | [1][4] |
| Density | 1.081 g/mL at 25 °C | [4] |
| pKa | 4.83 at 25 °C | [4] |
| Parameter | Bond | Length (Å) / Angle (°) | Reference |
| Bond Length | C-C (ring) | 1.50 | [9] |
| C=O | 1.20 | [3] | |
| C-O | 1.34 | [3] | |
| Bond Angle | C-C-C (ring) | 60 | [9] |
| O=C-O | ~120 | [3] |
| Technique | Parameter | Value (ppm or cm⁻¹) | Assignment | Reference |
| ¹H NMR | Chemical Shift (δ) | ~12.1 | -COOH | [10] |
| ~1.8-1.9 | -CH (methine) | [10] | ||
| ~1.6-1.7 | -CH₂ (methylene) | [10] | ||
| ~1.0-1.1 | -CH₂ (methylene) | |||
| ¹³C NMR | Chemical Shift (δ) | ~180 | C=O | [11] |
| ~13 | -CH (methine) | [11] | ||
| ~9 | -CH₂ (methylene) | [11] | ||
| IR Spectroscopy | Wavenumber (ν) | 2500-3300 (broad) | O-H stretch | [12][13] |
| ~1710 | C=O stretch (dimer) | [12][13] | ||
| ~3080 | C-H stretch (ring) | |||
| ~1050 | C-C stretch (ring) |
Experimental Protocols
This protocol describes a common laboratory-scale synthesis of cyclopropylcarboxylic acid.
Workflow Diagram
Caption: Synthesis of cyclopropylcarboxylic acid via malonic ester pathway.
Methodology:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide. Cool the solution in an ice bath. Add diethyl malonate dropwise to the cooled sodium ethoxide solution with continuous stirring.
-
Cyclization: To the resulting solution of the malonate enolate, add 1,2-dibromoethane dropwise. The reaction is exothermic and may require cooling to maintain a controlled temperature. After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the completion of the cyclization reaction.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and add a solution of sodium hydroxide (B78521) to hydrolyze the ester groups. Heat the mixture at reflux until the hydrolysis is complete (typically monitored by TLC). After cooling, acidify the mixture with a strong acid, such as sulfuric acid. This protonates the carboxylate and facilitates the decarboxylation of the resulting malonic acid derivative upon heating.
-
Purification: Heat the acidified mixture to induce decarboxylation, which is evidenced by the evolution of CO₂ gas. After decarboxylation is complete, the crude cyclopropylcarboxylic acid can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The final product can be further purified by distillation.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of the purified cyclopropylcarboxylic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure. The characteristic signals are listed in Table 3.[10][11]
-
-
Infrared (IR) Spectroscopy:
-
Obtain an IR spectrum of the neat liquid sample using a Fourier-Transform Infrared (FTIR) spectrometer equipped with attenuated total reflectance (ATR) accessory.
-
Alternatively, for a solid sample, prepare a KBr pellet or a mull.
-
Identify the characteristic absorption bands for the O-H stretch of the carboxylic acid (a very broad peak from 2500-3300 cm⁻¹) and the C=O stretch (~1710 cm⁻¹).[12][13]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).
-
Inject the solution into a GC-MS system to separate the compound from any impurities and to obtain its mass spectrum.
-
Confirm the molecular weight from the molecular ion peak (m/z = 86) and analyze the fragmentation pattern to further support the structural assignment.[16]
-
References
- 1. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 2. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CYCLOPROPYL CARBOXYLIC ACID [chembk.com]
- 5. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 6. Cyclopropanecarboxylic acid (CAS 1759-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 1759-53-1|Cyclopropanecarboxylic acid|BLD Pharm [bldpharm.com]
- 8. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]
- 9. Cyclopropane [cms.gutow.uwosh.edu]
- 10. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR [m.chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. m.youtube.com [m.youtube.com]
- 16. dev.spectrabase.com [dev.spectrabase.com]
